2-(Cyclohex-3-en-1-yl)morpholine
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Overview
Description
2-(Cyclohex-3-en-1-yl)morpholine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.2 g/mol . It is also known by other names such as 4-(1-Cyclohexen-1-yl)morpholine and N-Morpholino-1-cyclohexene . This compound is characterized by a morpholine ring attached to a cyclohexene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclohex-3-en-1-yl)morpholine involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene under reflux conditions, with the removal of water to drive the reaction to completion . The product is then purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)morpholine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of 2-(Cyclohex-3-en-1-yl)morpholine involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in reactions with electrophilic centers. The cyclohexene ring can undergo addition reactions, forming new carbon-carbon bonds . These interactions are crucial in its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-1-cyclohexene: Similar structure but with different reactivity due to the position of the double bond.
4-(1-Cyclohexen-1-yl)morpholine: Another name for 2-(Cyclohex-3-en-1-yl)morpholine, highlighting its structural similarity.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-2,9-11H,3-8H2 |
InChI Key |
VVEQGRPWCXOMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2CNCCO2 |
Origin of Product |
United States |
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